

Unveiling the Potential of NIR-Thiol Dinitrobenzenesulfonate Probes: A Technical Guide

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Compound of Interest		
Compound Name:	NIR-Thiol dinitrobenzenesulfonate	
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The detection and quantification of biothiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are of paramount importance in understanding cellular redox homeostasis and the progression of various diseases. Near-infrared (NIR) fluorescent probes offer significant advantages for in vivo and in vitro imaging due to their deep tissue penetration and minimal background fluorescence. This technical guide delves into the core photophysical properties, mechanism of action, and experimental applications of a prominent class of NIR probes for thiol detection: those utilizing a 2,4-dinitrobenzenesulfonate (DNBS) recognition moiety.

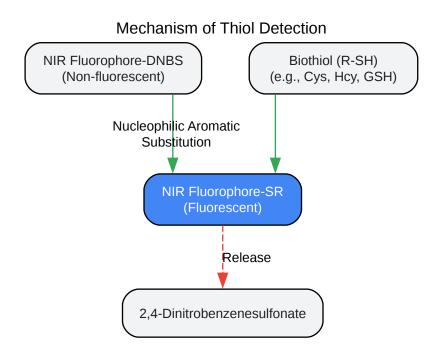
Core Principle: Thiol-Activated Fluorescence

The fundamental design of these probes consists of an NIR fluorophore quenched by a DNBS group. The DNBS moiety serves as a thiol-reactive trigger. In the presence of biothiols, a nucleophilic aromatic substitution reaction occurs, cleaving the DNBS group from the fluorophore. This cleavage disrupts the photoinduced electron transfer (PeT) quenching mechanism, resulting in a significant "turn-on" of NIR fluorescence. This process allows for the sensitive and selective detection of thiols in complex biological environments.

Signaling Pathway: Mechanism of Action



The activation of the **NIR-Thiol dinitrobenzenesulfonate** probe by biothiols follows a direct signaling pathway.



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Caption: Thiol-induced activation of the NIR probe.

Photophysical and Performance Characteristics

The following table summarizes the key quantitative data for representative **NIR-Thiol dinitrobenzenesulfonate** probes, providing a comparative overview of their performance.



Probe Name	Excitat ion Max (λex)	Emissi on Max (λem)	Stokes Shift	Quant um Yield (ФF)	Limit of Detecti on (LOD)	Respo nse Time	Fold Enhan cemen t	Ref
DCMO S-N	~495 nm	~651 nm	156 nm	-	0.129 μΜ (Cys)	2 min	-	[1]
NIR- 28a	600 nm	710 nm	110 nm	-	82 nM (Cys)	150 min	-	[2]
Generic Probe	620 nm	688 nm	68 nm	-	63 nM	-	160-fold (with Cys)	[3]
NIR-21	646 nm	658 nm	12 nm	0.03 -> 0.48 (with GSH)	131 nM (GSH)	60 min	-	[2]
NIR-10	600 nm	700 nm	100 nm	-	-	-	>25-fold (with GSH)	[2]

Experimental Protocols

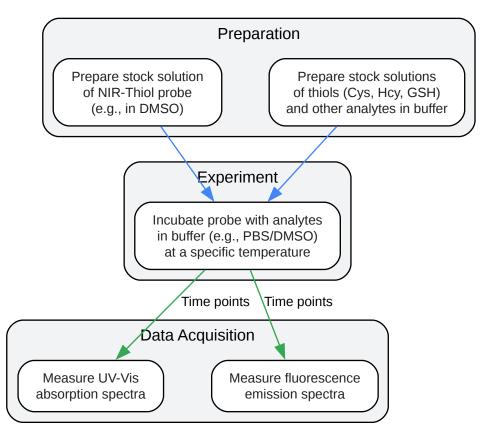
Detailed methodologies are crucial for the successful application of these probes. Below are representative protocols for in vitro and in cellulo experiments.

In Vitro Spectroscopic Analysis

This protocol outlines the general procedure for characterizing the probe's response to thiols in a controlled environment.



In Vitro Probe Characterization Workflow



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Caption: Workflow for in vitro spectroscopic analysis.

- Stock Solution Preparation: Prepare a stock solution of the NIR-Thiol
 dinitrobenzenesulfonate probe (e.g., 1 mM) in a suitable organic solvent such as dimethyl
 sulfoxide (DMSO).
- Analyte Preparation: Prepare stock solutions of various biothiols (Cys, Hcy, GSH) and other relevant amino acids or biological species in a buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4).

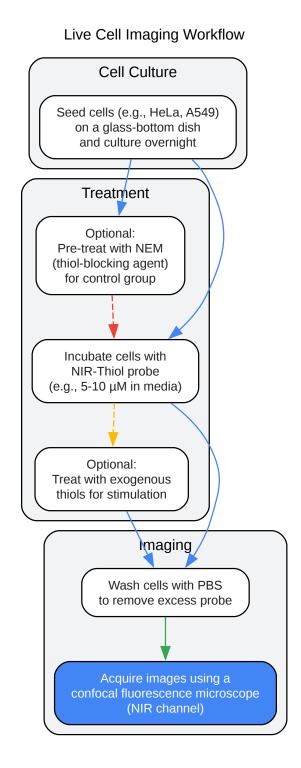


- Reaction Mixture: In a cuvette, add the buffer solution, followed by the addition of the desired concentration of the analyte. Finally, add the probe to achieve the final working concentration (e.g., 10 μM). The final volume should be consistent across all experiments.
- Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specified period, as determined by the probe's response time.
- Spectroscopic Measurements: Record the absorption and fluorescence emission spectra at
 different time points using a spectrophotometer and a spectrofluorometer, respectively. The
 excitation wavelength should be set to the absorption maximum of the probe's activated
 form.

Live Cell Imaging

This protocol describes the application of **NIR-Thiol dinitrobenzenesulfonate** probes for detecting endogenous and exogenous thiols in living cells.





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Caption: Workflow for live cell imaging of thiols.



- Cell Culture: Plate cells (e.g., HeLa, A549, or other relevant cell lines) in a glass-bottom dish and allow them to adhere overnight in a suitable growth medium.
- Probe Loading: Remove the growth medium and incubate the cells with the NIR-Thiol dinitrobenzenesulfonate probe (e.g., 5-10 μM) in a serum-free medium for a specified duration (e.g., 30 minutes) at 37°C.
- Washing: After incubation, wash the cells three times with PBS to remove any excess probe.
- Imaging: Acquire fluorescence images using a confocal laser scanning microscope equipped with an appropriate laser for excitation and an emission filter for the NIR region.
- Control and Stimulation Experiments (Optional):
 - Negative Control: To confirm that the fluorescence signal is specific to thiols, pre-treat cells with a thiol-blocking agent, such as N-ethylmaleimide (NEM), before adding the probe.
 - Positive Control/Stimulation: To observe the probe's response to changes in thiol levels, cells can be treated with an exogenous source of thiols (e.g., Cys) before or during imaging.

Conclusion

NIR-Thiol dinitrobenzenesulfonate probes represent a powerful and versatile tool for the detection of biothiols in biological systems. Their turn-on fluorescence mechanism, coupled with the favorable properties of NIR imaging, makes them highly suitable for a wide range of applications in cell biology, drug discovery, and disease diagnostics. The data and protocols presented in this guide offer a solid foundation for researchers to effectively utilize these probes in their studies.

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